4-(Difluoromethyl)pyridine-3-sulfonyl chloride
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Overview
Description
4-(Difluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO2S. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 4-(Difluoromethyl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with difluoromethylating agents. One common method includes the use of phosphorus pentachloride as a reagent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
4-(Difluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although specific conditions and reagents are required.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include metal catalysts, such as palladium or copper, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
4-(Difluoromethyl)pyridine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyridine-3-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
4-(Difluoromethyl)pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar sulfonyl chloride group but differs in the aromatic ring structure and the presence of a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethyl 2-pyridyl sulfone: This compound has a similar difluoromethyl group but differs in the position of the sulfonyl group and the overall structure.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable products under various reaction conditions .
Properties
Molecular Formula |
C6H4ClF2NO2S |
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Molecular Weight |
227.62 g/mol |
IUPAC Name |
4-(difluoromethyl)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-3-10-2-1-4(5)6(8)9/h1-3,6H |
InChI Key |
FSOOIIRIYJHQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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